molecular formula C7H9F3N2O B2806418 (1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol CAS No. 2227888-23-3

(1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol

Cat. No.: B2806418
CAS No.: 2227888-23-3
M. Wt: 194.157
InChI Key: OHTDWUNCSWIVTI-BYPYZUCNSA-N
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Description

(1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol: is a chemical compound characterized by the presence of a pyrazole ring substituted with a methyl group and a trifluoromethyl group The compound also features an ethanol moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol typically involves the trifluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-methyl-3-(trifluoromethyl)pyrazole with an appropriate ethanol derivative under controlled conditions. The reaction may require the use of catalysts such as transition metals or photoredox catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology and Medicine: In biological and medicinal research, the compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: The compound finds applications in the development of agrochemicals and materials with improved properties such as increased resistance to degradation and enhanced performance .

Mechanism of Action

The mechanism by which (1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The ethanol moiety may also play a role in the compound’s solubility and distribution within biological systems .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the ethanol moiety makes it a valuable compound for various applications .

Properties

IUPAC Name

(1S)-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-4(13)5-3-12(2)11-6(5)7(8,9)10/h3-4,13H,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTDWUNCSWIVTI-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1C(F)(F)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN(N=C1C(F)(F)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227888-23-3
Record name (1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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